1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095319-30-3
VCID: VC4966608
InChI: InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H
SMILES: C1CC(C1)(C2=C(C=CC(=C2)Cl)F)N.Cl
Molecular Formula: C10H12Cl2FN
Molecular Weight: 236.11

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride

CAS No.: 2095319-30-3

Cat. No.: VC4966608

Molecular Formula: C10H12Cl2FN

Molecular Weight: 236.11

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride - 2095319-30-3

Specification

CAS No. 2095319-30-3
Molecular Formula C10H12Cl2FN
Molecular Weight 236.11
IUPAC Name 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H
Standard InChI Key RCBOIKGBYAETQP-UHFFFAOYSA-N
SMILES C1CC(C1)(C2=C(C=CC(=C2)Cl)F)N.Cl

Introduction

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is a chemical compound characterized by its cyclobutane structure, featuring a phenyl ring substituted with chlorine and fluorine atoms. This compound is of interest in medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research settings .

Synthesis Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride typically involves cyclization reactions of suitable precursors under controlled conditions. Industrial production may utilize large-scale chemical reactors to optimize yield, followed by purification and crystallization steps to ensure high purity.

Biological Activity and Applications

Research indicates that this compound exhibits potential biological activity by interacting with specific molecular targets such as receptors and enzymes. These interactions can lead to alterations in their activity and subsequent biological effects, making it a subject of interest for understanding its mechanism of action and potential therapeutic applications.

Related Compounds

Several compounds share structural similarities with 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride. These include:

Compound NameIUPAC NameKey Features
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amineParent compound without hydrochloride salt
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-one1-(5-Chloro-2-fluorophenyl)cyclobutan-1-oneKetone derivative with different reactivity
1-(4-Fluorophenyl)cyclobutanamine;hydrochloride1-(4-Fluorophenyl)cyclobutanamine;hydrochlorideFluorine atom on a different position
1-(3-Chloro-2-fluorophenyl)cyclobutan-1-amine1-(3-Chloro-2-fluorophenyl)cyclobutan-1-amineVariation in halogen positioning affects reactivity

Safety and Handling

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is classified with hazard statements H302, H315, H319, and H335, indicating potential risks to human health and the environment. It should be handled with caution and stored at room temperature .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator